
3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O . It is related to substituted xanthines, which have been found to exhibit pharmacological properties, particularly an inhibiting effect on a dipeptidylpeptidase-IV (DPP-IV) enzyme activity .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidinyl group, a phenyl group, and a propanone group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.72 . Other physical and chemical properties such as boiling point, density, and pKa are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has explored the synthesis and biological properties of various tertiary aminoalkanol hydrochlorides, including compounds related to 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride. Studies have focused on testing these compounds for antitumor activity. The compounds have shown promise as they possess certain structures confirmed through NMR and IR spectra, indicating potential in antitumor applications (Isakhanyan et al., 2016).
Antibacterial Activity
There is also interest in the antibacterial properties of similar tertiary aminoalkanols. Studies have been conducted to estimate the antibacterial activity of these compounds, indicating a broader scope of biological activity that could be relevant to the healthcare and pharmaceutical industries (Isakhanyan et al., 2014).
Biochemical Characterization
Detailed biochemical characterization, including spectroscopic and crystallographic studies, has been performed on cathinone derivatives structurally related to 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride. Such studies are crucial for understanding the chemical nature and potential applications of these compounds (Kuś et al., 2016).
Enzymatic Synthesis and Chiral Catalysis
The compound has also been a point of interest in the context of enzymatic synthesis and chiral catalysis. Research has explored the biocatalytic production of related beta-amino acids, highlighting the potential for synthesizing enantiopure pharmaceutical intermediates using biocatalysis (Li et al., 2013).
Synthesis and Crystal Structure
The synthesis and crystal structure of compounds related to 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride have been extensively studied. These studies provide valuable insights into the molecular structure and potential applications in pharmaceutical chemistry (Zhou et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, “3-AMINO-1-PIPERIDIN-4-YL-PROPAN-1-ONE HYDROCHLORIDE”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)10-14(16)13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJQKJIJTKJCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


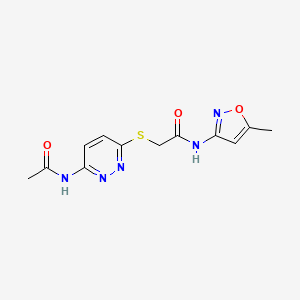
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2454632.png)
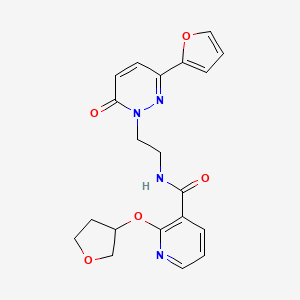
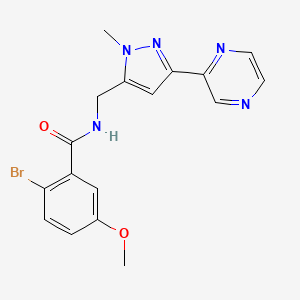
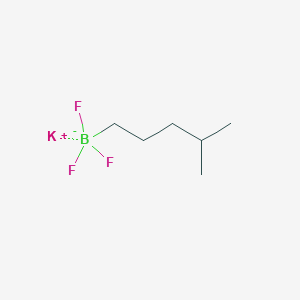
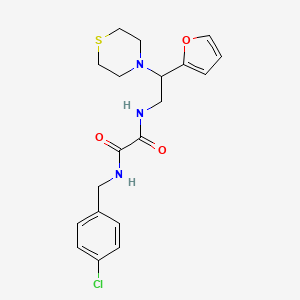

![N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2454640.png)

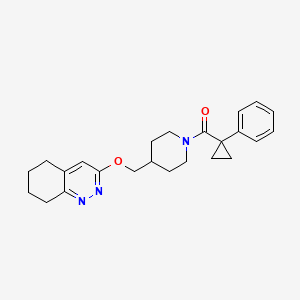
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)

![N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide](/img/structure/B2454649.png)